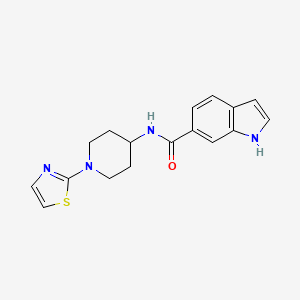
N-(1-(thiazol-2-yl)piperidin-4-yl)-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(thiazol-2-yl)piperidin-4-yl)-1H-indole-6-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied extensively for its ability to modulate various biological pathways and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed various synthetic routes to create thiazole and indole derivatives, including compounds structurally similar to "N-(1-(thiazol-2-yl)piperidin-4-yl)-1H-indole-6-carboxamide". These studies often focus on optimizing the synthesis process, characterizing the resulting compounds through spectroscopic methods, and evaluating their biological activities. For instance, the synthesis and structural characterization of complex thiazole derivatives have been explored to understand their chemical properties and potential as pharmaceutical agents (Shahinshavali et al., 2021; Li et al., 2015).
Biological Activity
The biological activity of thiazole-indole derivatives is another significant area of research. Studies have examined these compounds for various pharmacological properties, including antiallergic, antifungal, antibacterial, and antiviral activities. For example, certain derivatives have been evaluated for their preventive effects on systemic anaphylaxis in guinea pigs, showcasing the potential therapeutic applications of these molecules (Shigenaga et al., 1993).
Antimicrobial and Antitumor Applications
Research has also highlighted the antimicrobial and antitumor potential of thiazole and indole derivatives. For instance, novel piperidine substituted benzothiazole derivatives have been synthesized and shown to possess good antibacterial and antifungal activities (Shafi et al., 2021). Moreover, certain compounds have demonstrated potent antitumor activity in preclinical assays, indicating their potential use in cancer therapy (Lombardo et al., 2004).
Mechanism of Action
Target of Action
The primary target of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-1H-INDOLE-6-CARBOXAMIDE is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression inhibits the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the biochemical pathway of inflammation. Normally, inflammation is a complex and non-specific immune response by vascular tissue to stimuli like pathogens, toxins, irritants, pollutants, and damaged cells . By suppressing the COX enzymes, the compound can potentially reduce inflammation and its associated symptoms .
Result of Action
The result of the compound’s action is a potential reduction in inflammation. In a series of novel derivatives of the compound, some showed high IC50 values for COX-1 inhibition and demonstrated excellent COX-2 SI values . They even showed significant inhibition of albumin denaturation , which is a common feature of inflammation.
properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c22-16(13-2-1-12-3-6-18-15(12)11-13)20-14-4-8-21(9-5-14)17-19-7-10-23-17/h1-3,6-7,10-11,14,18H,4-5,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOPSZXFFWSMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetic acid](/img/structure/B2809827.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2809830.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2809834.png)
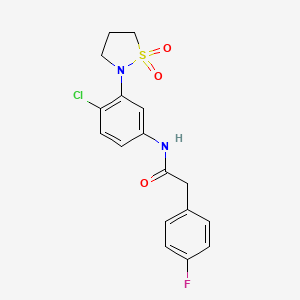
![methyl 3-ethyl-5-{[(3-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2809836.png)
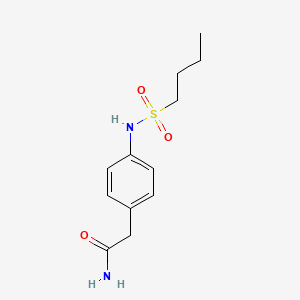
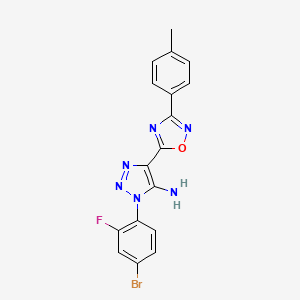
![Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2809840.png)
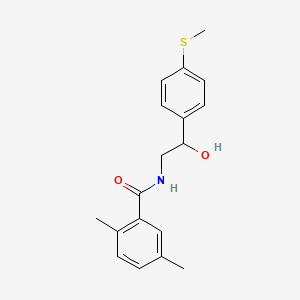
![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2809844.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2809845.png)
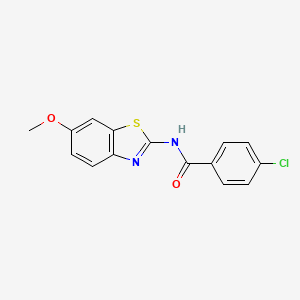
![2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2809847.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2809848.png)